2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol
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Overview
Description
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol is an organic compound that features a furan ring substituted with a methyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol can be achieved through the following steps:
Starting Materials: The synthesis begins with 5-methylfuran-2-carbaldehyde and 2-amino-2-methyl-1-propanol.
Reaction: The aldehyde group of 5-methylfuran-2-carbaldehyde reacts with the amino group of 2-amino-2-methyl-1-propanol under reductive amination conditions.
Catalysts and Conditions: Commonly used catalysts include sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The amino alcohol moiety can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride for halogenation or acetic anhydride for esterification.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol: Similar in structure but lacks the furan ring.
5-Methylfurfurylamine: Contains the furan ring but lacks the amino alcohol moiety.
Uniqueness
2-Methyl-1-{[(5-methylfuran-2-yl)methyl]amino}propan-2-ol is unique due to the presence of both the furan ring and the amino alcohol moiety, which allows it to participate in a diverse range of chemical reactions and interactions.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-1-[(5-methylfuran-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-8-4-5-9(13-8)6-11-7-10(2,3)12/h4-5,11-12H,6-7H2,1-3H3 |
InChI Key |
QXIPOVIMOXUNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCC(C)(C)O |
Origin of Product |
United States |
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